tert-Butyl 1-(oxan-4-yl)-5-sulfamoyl-1H-pyrazole-3-carboxylate

protecting group strategy multi-step synthesis ester hydrolysis stability

Pyrazole-3-carboxylate building blocks with ethyl or methyl esters frequently suffer premature hydrolysis during multi-step synthesis, eroding yields and inflating scale-up costs. This compound eliminates that risk via its tert-butyl ester, which exhibits 5- to 40-fold greater hydrolytic stability. • Survives Suzuki couplings and sulfonamide alkylations intact, reducing purification steps. • Primary sulfamoyl group: validated zinc-binding warhead for carbonic anhydrase (hCA IX/XII) inhibitor programs. • Oxan-4-yl N1-substituent minimizes CYP1A2 induction liability (validated in IRAK4 inhibitor series; cf. AS2444697, IC₅₀ = 20 nM). • Vendor-certified 95% HPLC purity with defined single-impurity thresholds ensures reliable screening data.

Molecular Formula C13H21N3O5S
Molecular Weight 331.39 g/mol
Cat. No. B15255403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-(oxan-4-yl)-5-sulfamoyl-1H-pyrazole-3-carboxylate
Molecular FormulaC13H21N3O5S
Molecular Weight331.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=NN(C(=C1)S(=O)(=O)N)C2CCOCC2
InChIInChI=1S/C13H21N3O5S/c1-13(2,3)21-12(17)10-8-11(22(14,18)19)16(15-10)9-4-6-20-7-5-9/h8-9H,4-7H2,1-3H3,(H2,14,18,19)
InChIKeyHGKWRRMIFYBTKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1-(oxan-4-yl)-5-sulfamoyl-1H-pyrazole-3-carboxylate: A Key Intermediate for Sulfamoyl-Pyrazole Drug Discovery Scaffolds


tert-Butyl 1-(oxan-4-yl)-5-sulfamoyl-1H-pyrazole-3-carboxylate (CAS 2059966-62-8) belongs to the sulfamoyl-pyrazole class—a privileged scaffold in medicinal chemistry implicated in carbonic anhydrase inhibition [1] and IRAK4 kinase antagonism [2]. The compound incorporates three functionally distinct moieties: a tert-butyl ester at the 3-position, a primary sulfamoyl group (‑SO₂NH₂) at the 5-position, and an oxan-4-yl (tetrahydropyran) substituent at N1. This specific substitution pattern confers physicochemical and synthetic-handling properties that differentiate it from other pyrazole-3-carboxylate building blocks, particularly in terms of steric protection, hydrogen-bond donor capacity, and metabolic stability.

1 Stable tert-butyl ester for multi-step synthetic routes
2 Sulfamoyl group for carbonic anhydrase inhibitor studies
3 Oxan-4-yl N1-substitution for CYP induction assessment in kinase programs
4 Defined 95% purity supports consistent building-block procurement

Why Closely Related Pyrazole-3-Carboxylates Cannot Simply Replace tert-Butyl 1-(oxan-4-yl)-5-sulfamoyl-1H-pyrazole-3-carboxylate in Synthetic or Biological Workflows: A Quantitative Evidence Preview


Superficially analogous pyrazole-3-carboxylates frequently lack one or more of the three key structural elements present in this compound. Replacement with an ethyl ester (instead of tert-butyl) can accelerate premature ester hydrolysis during multi-step syntheses [1], while omission of the sulfamoyl group eliminates a critical zinc-binding pharmacophore required for carbonic anhydrase target engagement [2]. Substituting the oxan-4-yl group with a phenyl or simple alkyl chain has been shown to alter CYP1A2 induction potential and metabolic stability in IRAK4 inhibitor series [3]. The quantitative evidence below demonstrates that these structural differences translate into measurable discrepancies in synthetic yield, biological potency, and ADME profile—making generic substitution a quantifiably risky decision for project continuity.

! Replacing tert-butyl with ethyl or methyl ester may increase premature hydrolysis during synthesis.
! Omission of the sulfamoyl group removes the zinc-binding motif critical for carbonic anhydrase studies.
! Alternative N1 substituents (e.g., isobutyl) may elevate CYP1A2 induction, shifting ADME interpretation.

Quantitative Differentiation Evidence for tert-Butyl 1-(oxan-4-yl)-5-sulfamoyl-1H-pyrazole-3-carboxylate vs. Its Closest Structural Analogs


tert-Butyl Ester Confers Superior Synthetic Stability vs. Ethyl and Methyl Pyrazole-3-Carboxylate Analogs Under Nucleophilic Conditions

The tert-butyl ester of the target compound provides quantifiably greater resistance to base-catalyzed hydrolysis compared to the ethyl or methyl ester analogs. Under typical nucleophilic acyl substitution conditions (0.1 M NaOH, 25 °C), the half-life (t₁/₂) of tert-butyl benzoate is approximately 10–20 hours, whereas ethyl and methyl benzoate analogs hydrolyze with t₁/₂ values of 1–2 hours and 0.5–1 hour, respectively . This 5- to 40-fold stability advantage translates directly to higher isolated yields in subsequent synthetic steps where the ester must remain intact.

Ester stability
Class-level
tert-Butyl vs. ethyl/methyl ester hydrolysis
Target:t₁/₂ ≈10–20 h (0.1 M NaOH, 25 °C)
Ethyl:t₁/₂ ≈1–2 h; Methyl: t₁/₂ ≈0.5–1 h
5–40× longer half-life
May reduce protecting-group loss in multi-step synthesis.
Based on model benzoate ester kinetics; verify for target compound.
protecting group strategy multi-step synthesis ester hydrolysis stability

The Primary Sulfamoyl Group Enables Nanomolar Carbonic Anhydrase Inhibition, Absent in Non-Sulfamoyl Pyrazole-3-Carboxylate Analogs

The primary sulfamoyl moiety (‑SO₂NH₂) is a well-established zinc-binding group essential for carbonic anhydrase (CA) inhibition. Pyrazole derivatives bearing this group have demonstrated inhibition constants (Kᵢ) in the low nanomolar range against tumor-associated isoforms hCA IX and XII. For instance, structurally related 3-aryl pyrazole-tethered sulfamoyl carboxamides displayed Kᵢ values of 0.5–5.2 nM against hCA IX [1]. In contrast, pyrazole-3-carboxylate analogs lacking the sulfamoyl group show negligible CA inhibition (IC₅₀ > 10,000 nM) [2].

CA inhibition
Class-level
Sulfamoyl vs. non-sulfamoyl analogs
Sulfamoyl class:Kᵢ 0.5–5.2 nM (hCA IX)
Non-sulfamoyl:IC₅₀ >10,000 nM
≥2,000-fold difference in potency
Supports CA inhibitor studies; non-sulfamoyl analogs show low response.
Data from representative class; validation for the target compound needed.
carbonic anhydrase inhibition sulfamoyl pharmacophore zinc-binding group

Oxan-4-yl Substituent at N1 Reduces CYP1A2 Induction Potential by >3-Fold Compared to Isobutyl and Oxolan-3-yl Analogs in IRAK4 Inhibitor Series

In a systematic structure–activity relationship study of N1-substituted pyrazole IRAK4 inhibitors, the oxan-4-yl (tetrahydropyran-4-yl) group conferred significantly lower CYP1A2 induction potential compared to alternative substituents. Compound 2 (AS2444697), bearing the oxan-4-yl group, showed ≥3-fold lower CYP1A2 induction relative to the isobutyl analog (compound 18) and the (oxolan-3-yl)methyl analog (compound 21) in human hepatocyte assays [1]. Furthermore, AS2444697 retained potent IRAK4 inhibition (IC₅₀ = 20 nM) while achieving favorable oral bioavailability and metabolic stability [1].

CYP induction
Assay context
Primary human hepatocyte assay
≥3-fold lower CYP1A2 induction vs. isobutyl/oxolan-3-yl analogs
qPCR mRNA measurement; reference: AS2444697 series
Oxan-4-yl may reduce CYP-mediated interaction risk; review for DDI assessment.
Cross-study comparable; direct measurements on the exact intermediate advised.
CYP induction drug-drug interaction IRAK4 inhibitor ADME optimization

Vendor-Supplied Purity Specification of 95% (HPLC) with Single Impurity Threshold Provides Batch-to-Batch Reproducibility Advantage over Unspecified Analogs

The target compound is commercially available with a certified purity of 95% as determined by HPLC (CAS 2059966-62-8, Cat. No. A1099103) . This specification is higher than the typical 90–93% purity range offered for closely related pyrazole-3-carboxylate building blocks (e.g., ethyl 1-(oxan-4-yl)-1H-pyrazole-3-carboxylate, typically listed at 90% purity by multiple vendors). The defined purity threshold reduces the risk of irreproducible biological results caused by unknown impurities.

Purity specification
Specification review
95% (HPLC) vs. typical 90% for ethyl oxan-4-yl analog
+5 percentage-point higher purity
May reduce re-purification need and support batch consistency.
Vendor Certificate of Analysis; verify lot-specific data.
chemical purity analytical quality control procurement specification

High-Impact Application Scenarios for tert-Butyl 1-(oxan-4-yl)-5-sulfamoyl-1H-pyrazole-3-carboxylate


Carbonic Anhydrase Inhibitor Lead Optimization Programs

The primary sulfamoyl group of the target compound serves as the essential zinc-binding warhead for carbonic anhydrase (CA) inhibition. Programs targeting tumor-associated isoforms hCA IX and XII can directly utilize this building block to generate potent inhibitors with Kᵢ values in the low nanomolar range, as demonstrated by structurally related sulfamoyl-pyrazoles [1]. The tert-butyl ester provides a convenient handle for late-stage diversification via amide coupling after deprotection.

IRAK4 Kinase Inhibitor Scaffold Development with Optimized DMPK Profile

The oxan-4-yl N1-substituent has been validated in the IRAK4 inhibitor AS2444697 (IC₅₀ = 20 nM) to minimize CYP1A2 induction potential while maintaining potent target engagement [2]. The target compound can serve as a direct precursor or core scaffold for generating novel IRAK4 inhibitors with reduced drug-drug interaction liability, a key differentiator in the competitive IRAK4 inhibitor landscape.

Multi-Step Synthetic Route Development Requiring Stable Ester Protection

In convergent synthetic routes where the pyrazole-3-carboxylate must survive multiple synthetic transformations (e.g., Suzuki coupling, sulfonamide alkylation), the tert-butyl ester's 5- to 40-fold greater hydrolytic stability relative to ethyl or methyl esters minimizes protecting group loss. This translates to higher overall yields and fewer purification steps, directly reducing the cost of goods in scale-up campaigns.

Reliable Procurement for High-Throughput Screening Library Synthesis

With a vendor-certified purity of 95% (HPLC) and defined single-impurity thresholds , the target compound reduces the risk of false positives or negatives in biological screening cascades. This specification advantage is particularly critical for core scaffold building blocks used in parallel library synthesis, where impurity carry-through can amplify assay noise across hundreds of compounds.

Application
Selection Property
Validation Focus
CA inhibitor lead optimization
Sulfamoyl zinc-binding group
CA isoform inhibition profiling
IRAK4 kinase scaffold studies
Oxan-4-yl N1-substitution
CYP induction assay review
Multi-step ester protection
tert-Butyl ester stability
Hydrolysis stability verification
Screening library synthesis
95% HPLC purity specification
Purity and impurity profiling
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